

Introduction: Acoramidis and the Challenge of Transthyretin Amyloidosis

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Compound of Interest

Compound Name: **3-Fluoro-4-hydroxybenzoic acid**

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Acoramidis (formerly AG10) is a highly selective, orally bioavailable transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM)[\[1\]](#) [\[2\]](#). ATTR-CM is a progressive and fatal disease characterized by the misfolding of the TTR protein and the subsequent deposition of amyloid fibrils in the heart, leading to organ damage and dysfunction[\[3\]](#)[\[4\]](#). Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, stabilizing its native structure and preventing its dissociation into amyloidogenic monomers—the rate-limiting step in amyloidogenesis[\[5\]](#).

The chemical synthesis of Acoramidis, IUPAC name 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid, is a multi-step process for which the selection of appropriate starting materials is critical for efficiency, yield, and scalability[\[1\]](#). This guide focuses on the pivotal role of **3-Fluoro-4-hydroxybenzoic acid** as a key building block in the Acoramidis synthesis, providing a detailed examination of the synthetic strategy, reaction mechanisms, and step-by-step protocols for researchers and drug development professionals.

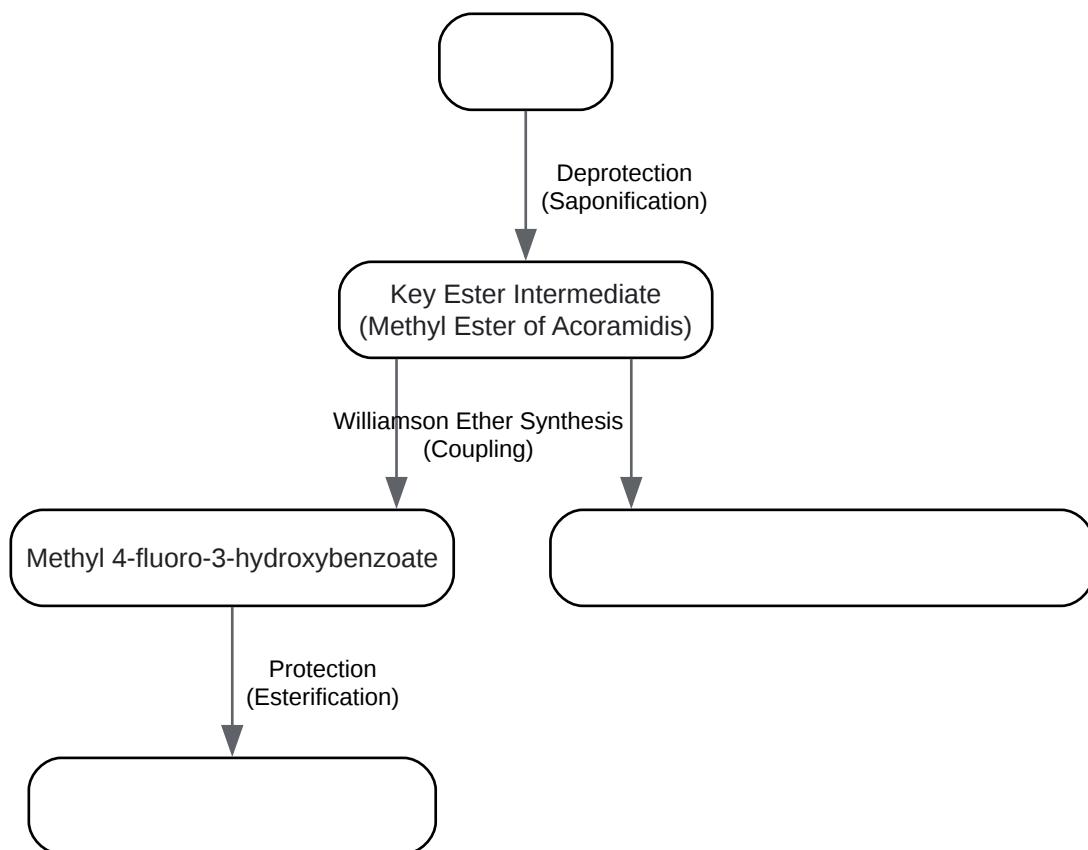
PART 1: The Synthetic Blueprint: Retrosynthetic Analysis and Strategy

The structure of Acoramidis is composed of a central fluorinated benzoic acid core linked via an ether bond to a dimethyl pyrazole moiety through a propyl chain. A logical retrosynthetic analysis identifies **3-Fluoro-4-hydroxybenzoic acid** as an ideal starting material for the aromatic core and a substituted pyrazole for the side chain.

The forward synthesis strategy hinges on three primary stages:

- Protection of the Carboxylic Acid: The carboxylic acid of **3-Fluoro-4-hydroxybenzoic acid** is first protected, typically as a methyl ester, to prevent its acidic proton from interfering with the subsequent base-mediated etherification.
- Side-Chain Coupling: A Williamson ether synthesis is employed to couple the protected phenolic starting material with a pre-functionalized pyrazole side chain.
- Deprotection: The synthesis concludes with the hydrolysis of the ester to reveal the carboxylic acid of the final Acoramidis molecule.

This approach ensures high regioselectivity and provides a robust pathway for large-scale production.



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Caption: Retrosynthetic analysis of Acoramidis synthesis.

PART 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of Acoramidis, starting from **3-Fluoro-4-hydroxybenzoic acid**.

Protocol 1: Protection via Fischer Esterification

The initial step is the conversion of the carboxylic acid to a methyl ester. This is crucial as the acidic proton of the carboxyl group would be deprotonated under the basic conditions of the subsequent Williamson ether synthesis, leading to unwanted side reactions and reduced yield.

Reaction: **3-Fluoro-4-hydroxybenzoic acid** → Methyl 4-fluoro-3-hydroxybenzoate

Step-by-Step Methodology:[6]

- Dissolve **3-Fluoro-4-hydroxybenzoic acid** (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).
- Cool the solution to 0°C in an ice bath.
- Slowly add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise to the stirred solution. The addition is exothermic.
 - Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification. This method is often cleaner than directly adding a strong acid like H₂SO₄.
- After the addition is complete, heat the mixture to reflux (approx. 65-70°C) for 60-90 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).
- Remove the solvent in vacuo (rotary evaporation).
- Redissolve the residue in ethyl acetate.
- Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with saturated brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield Methyl 4-fluoro-3-hydroxybenzoate as a solid.

Compound	Formula	MW (g/mol)	Form	CAS No.
3-Fluoro-4-hydroxybenzoic acid	$\text{C}_7\text{H}_5\text{FO}_3$	156.11	Solid	350-29-8
Methyl 4-fluoro-3-hydroxybenzoate	$\text{C}_8\text{H}_7\text{FO}_3$	170.14	Solid	214822-96-5

Table 1: Properties of the starting material and its protected ester.

Protocol 2: Synthesis of the Pyrazole Side Chain

The electrophilic partner for the coupling reaction, 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, is prepared by alkylating 3,5-dimethylpyrazole with an excess of 1,3-dibromopropane.

Reaction: 3,5-Dimethylpyrazole + 1,3-Dibromopropane \rightarrow 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole

Step-by-Step Methodology:[7]

- Combine 3,5-dimethyl-1H-pyrazole (1.0 eq) and potassium carbonate (K_2CO_3) (2.0-2.5 eq) in a suitable solvent such as dimethylformamide (DMF).
- Add 1,3-dibromopropane (3.0-5.0 eq). Using an excess of the dibromoalkane minimizes the formation of the dimerized by-product.
- Heat the reaction mixture, typically to 60-80°C, and stir for several hours until the starting material is consumed (monitor by TLC).
- Cool the mixture and pour it into water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic extracts, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to isolate the pure 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole[8].

Compound	Formula	MW (g/mol)	Form	CAS No.
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole	$\text{C}_8\text{H}_{13}\text{BrN}_2$	217.11	Solid	2167368-32-1

Table 2: Properties of the key side-chain intermediate.

Protocol 3: Core Coupling via Williamson Ether Synthesis

This is the key bond-forming step where the aromatic core and the side chain are joined. The reaction proceeds via an $\text{S}_{\text{n}}2$ mechanism.

Caption: Mechanism of the Williamson ether synthesis step.

Reaction: Methyl 4-fluoro-3-hydroxybenzoate + 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole \rightarrow Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate

Step-by-Step Methodology: (Adapted from patent literature[1])

- Dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF.
- Add potassium carbonate (K_2CO_3) (1.5-2.5 eq) to the solution.
 - Causality: K_2CO_3 is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide ion without causing hydrolysis of the methyl ester[9].
- Add 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole (1.1-1.3 eq).

- Heat the reaction mixture to approximately 55-65°C and stir for several hours until TLC analysis indicates the consumption of the starting materials.
 - Causality: DMF is a polar aprotic solvent, which is ideal for S_n2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.
- Cool the reaction to room temperature and dilute with water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
- Concentrate the solution in vacuo and purify the residue, typically by recrystallization or column chromatography, to yield the pure ester intermediate.

Protocol 4: Final Deprotection (Saponification)

The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding Acoramidis.

Reaction: Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate → Acoramidis

Step-by-Step Methodology: (Adapted from patent literature[1])

- Dissolve the ester intermediate from Protocol 3 in a mixture of solvents such as tetrahydrofuran (THF) and water.
- Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq).
- Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction by TLC.
- Once the hydrolysis is complete, cool the mixture to 0°C.
- Carefully acidify the solution with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-4. The product will precipitate out of the solution.
- Collect the solid product by filtration.

- Wash the solid with cold water to remove any inorganic salts.
- Dry the product under vacuum to afford Acoramidis as a solid.

PART 3: Quality Control and Analytical Characterization

Ensuring the purity and identity of the synthesized Acoramidis is paramount. A stability-indicating Ultra-High Performance Liquid Chromatography (UHPLC) method is essential for quality control.

Parameter	Condition
Column	Phenyl Column (e.g., 50 x 1.0 mm, 1.7 μ m)
Mobile Phase	Isocratic: 0.1% Formic Acid and Acetonitrile (50:50, v/v)
Flow Rate	0.5 mL/min
Injection Volume	5 μ L
Detection	228 nm
Run Time	~2.5 min

Table 3: Validated UHPLC method parameters for Acoramidis analysis[10][11].

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are necessary to confirm that the method can separate the active pharmaceutical ingredient from any potential degradation products[10][11]. Further characterization should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure of the final product.

Conclusion

3-Fluoro-4-hydroxybenzoic acid serves as a robust and strategically vital starting material for the synthesis of Acoramidis. Its chemical structure provides the necessary fluorinated aromatic

core, with a reactive hydroxyl group perfectly positioned for elaboration via a high-yielding Williamson ether synthesis. The protocols outlined in this guide, derived from patent literature and established chemical principles, offer a clear and logical pathway for the synthesis. By understanding the rationale behind each step—from protection and coupling to final deprotection—researchers can effectively and efficiently produce this critical therapeutic agent for further study and development.

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